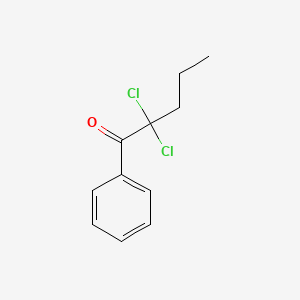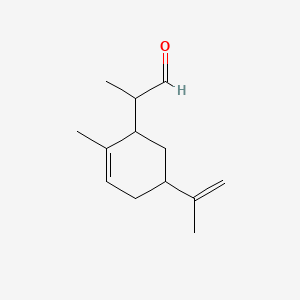![molecular formula C66H132N6O6 B14478372 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]- CAS No. 68568-46-7](/img/structure/B14478372.png)
1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4,6-triamine, N,N’,N’‘-tris(methoxymethyl)-N,N’,N’'-tris[(octadecyloxy)methyl]- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic ring. This compound is notable for its complex structure, which includes multiple methoxymethyl and octadecyloxy groups. It is used in various applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-triazine-2,4,6-triamine derivatives typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The specific compound can be synthesized by introducing methoxymethyl and octadecyloxy groups through etherification reactions. The reaction conditions often require the presence of a base and an appropriate solvent to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of 1,3,5-triazine derivatives often involves large-scale trimerization processes followed by functional group modifications. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine-2,4,6-triamine derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the triazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4,6-triamine derivatives have a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3,5-triazine-2,4,6-triamine derivatives involves their interaction with specific molecular targets. These compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include disruption of cellular processes such as DNA replication and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Cyanuric Acid: Another derivative, 1,3,5-triazine-2,4,6-triol, is used in the manufacture of herbicides and disinfectants.
Cyanuric Chloride: This compound is a key intermediate in the synthesis of various agrochemicals and dyes.
Uniqueness
1,3,5-Triazine-2,4,6-triamine, N,N’,N’‘-tris(methoxymethyl)-N,N’,N’'-tris[(octadecyloxy)methyl]- is unique due to its multiple functional groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to form stable complexes with metals and other molecules makes it valuable in various industrial and research applications.
Propiedades
Número CAS |
68568-46-7 |
|---|---|
Fórmula molecular |
C66H132N6O6 |
Peso molecular |
1105.8 g/mol |
Nombre IUPAC |
2-N,4-N,6-N-tris(methoxymethyl)-2-N,4-N,6-N-tris(octadecoxymethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C66H132N6O6/c1-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-76-61-70(58-73-4)64-67-65(71(59-74-5)62-77-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-2)69-66(68-64)72(60-75-6)63-78-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-3/h7-63H2,1-6H3 |
Clave InChI |
XADFCWWZSYBFEE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCN(COC)C1=NC(=NC(=N1)N(COC)COCCCCCCCCCCCCCCCCCC)N(COC)COCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




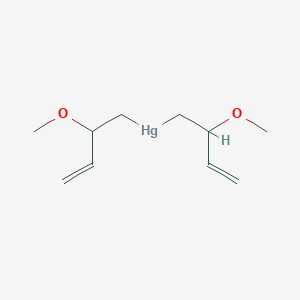
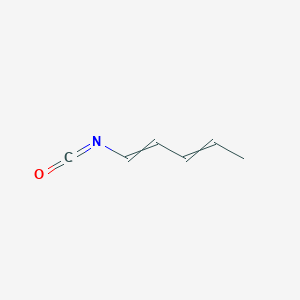
![Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate](/img/structure/B14478325.png)

![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline](/img/structure/B14478336.png)
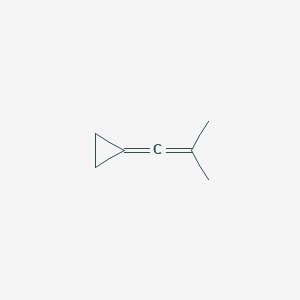
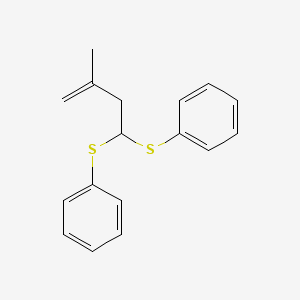

![4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine](/img/structure/B14478359.png)
